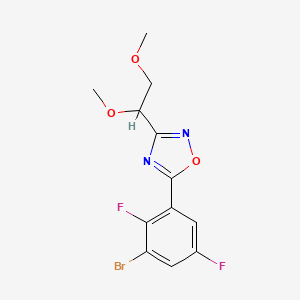
N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases, which are involved in signal transduction pathways that regulate cell growth, differentiation, and survival. CP-690,550 has been studied extensively for its potential therapeutic use in a variety of autoimmune and inflammatory diseases.
Mécanisme D'action
N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide inhibits JAK3, which is involved in the signaling pathway of a number of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide has been shown to reduce the number of circulating T cells and B cells in the blood, as well as the production of cytokines by these cells. This leads to a reduction in inflammation and disease activity in autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide has been used extensively in preclinical and clinical studies, and its mechanism of action is well understood. However, the drug has some limitations, including the potential for immunosuppression and the risk of infection. In addition, the drug may have off-target effects on other JAK family members, which could lead to unwanted side effects.
Orientations Futures
There are several potential future directions for research on N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide. One area of interest is the development of more selective JAK3 inhibitors that do not have off-target effects on other JAK family members. Another area of interest is the use of N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus.
Méthodes De Synthèse
N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of the pyridine and pyrazole rings, followed by the introduction of the oxan-4-yl group and the chloropyridine moiety. The final step is the coupling of the carboxamide group to the pyrazole ring.
Applications De Recherche Scientifique
N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide has been extensively studied for its potential therapeutic use in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing disease activity and improving symptoms in clinical trials.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-N,2-dimethyl-5-(oxan-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-20(15-4-3-12(17)10-18-15)16(22)14-9-13(19-21(14)2)11-5-7-23-8-6-11/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLDOLUVXXDDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCOCC2)C(=O)N(C)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)
![3-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7449927.png)
![5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7449929.png)

![N-({4-[4-(cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B7449945.png)
![2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide](/img/structure/B7449950.png)
![2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid](/img/structure/B7449962.png)
![4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide](/img/structure/B7449974.png)
![N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449979.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449990.png)
![3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7450009.png)
![2-[Ethyl-(2-methylpyrazol-3-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450019.png)
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)
